molecular formula C8H8ClFO3S B13188451 (2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride

Katalognummer: B13188451
Molekulargewicht: 238.66 g/mol
InChI-Schlüssel: ORSDHGQRUMCQBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-3-methoxyphenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

(2-Fluoro-3-methoxyphenyl)methanol+Chlorosulfonic acid(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride+HCl+SO2\text{(2-Fluoro-3-methoxyphenyl)methanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 (2-Fluoro-3-methoxyphenyl)methanol+Chlorosulfonic acid→(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation of the final product to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: It can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl) (methyl)sulfane
  • (2-Fluoro-3-methoxyphenyl)methanesulfonyl fluoride

Uniqueness

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the fluoro group can influence the compound’s electronic properties, making it valuable in specific synthetic applications .

Eigenschaften

Molekularformel

C8H8ClFO3S

Molekulargewicht

238.66 g/mol

IUPAC-Name

(2-fluoro-3-methoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8ClFO3S/c1-13-7-4-2-3-6(8(7)10)5-14(9,11)12/h2-4H,5H2,1H3

InChI-Schlüssel

ORSDHGQRUMCQBX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1F)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.